molecular formula C20H13N3O4S B2926914 N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 314275-44-0

N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2926914
CAS No.: 314275-44-0
M. Wt: 391.4
InChI Key: GNKXXIIXHZFOLQ-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide typically involves the following steps:

    Formation of 6-nitro-2-aminobenzothiazole: This intermediate is prepared by nitration of 2-aminobenzothiazole using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The 6-nitro-2-aminobenzothiazole is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM) for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Reduction: The major product is N-(6-amino-1,3-benzothiazol-2-yl)-4-phenoxybenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxybenzamide moiety enhances its potential as a therapeutic agent and its utility in various scientific applications.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-19(13-6-9-16(10-7-13)27-15-4-2-1-3-5-15)22-20-21-17-11-8-14(23(25)26)12-18(17)28-20/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKXXIIXHZFOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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